REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1([C:17]#[N:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])C.[H][H]>CO.[Ni]>[CH3:1][O:3][C:4]([C:6]1([CH2:17][NH2:18])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])[CH2:7]1)=[O:5]
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Name
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|
Quantity
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7.75 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
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Name
|
|
Quantity
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1000 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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28 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
|
|
Type
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product
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Smiles
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COC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |